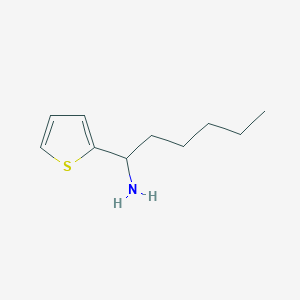
1-(Thiophen-2-YL)hexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thiophen-2-YL)hexan-1-amine is an organic compound with the molecular formula C10H17NS It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a hexylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-YL)hexan-1-amine can be synthesized through several methods. One common approach involves the reaction of thiophene with hexylamine under specific conditions. The synthesis typically involves:
Reagents: Thiophene, hexylamine, and a suitable catalyst.
Conditions: The reaction is often carried out under reflux conditions with a solvent such as ethanol or toluene.
Procedure: Thiophene is reacted with hexylamine in the presence of a catalyst, and the mixture is heated under reflux. The product is then purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality.
Analyse Chemischer Reaktionen
1-(Thiophen-2-YL)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the amine group or the thiophene ring.
Substitution: The amine group can undergo substitution reactions with alkyl halides or acyl chlorides, forming secondary or tertiary amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation, often involving specific temperatures and solvents.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
1-(Thiophen-2-YL)hexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 1-(Thiophen-2-YL)hexan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The thiophene ring and amine group can form specific interactions with these targets, leading to various biological effects. The exact pathways depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
1-(Thiophen-2-YL)hexan-1-amine can be compared with other thiophene derivatives, such as:
Thiophene-2-ethylamine: Similar structure but with a shorter alkyl chain.
Thiopropamine: An analogue of amphetamine with a thiophene ring.
Thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness: this compound is unique due to its specific combination of a thiophene ring and a hexylamine chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H17NS |
|---|---|
Molekulargewicht |
183.32 g/mol |
IUPAC-Name |
1-thiophen-2-ylhexan-1-amine |
InChI |
InChI=1S/C10H17NS/c1-2-3-4-6-9(11)10-7-5-8-12-10/h5,7-9H,2-4,6,11H2,1H3 |
InChI-Schlüssel |
WESRBQACWYOJGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C1=CC=CS1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


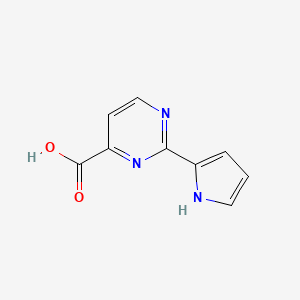

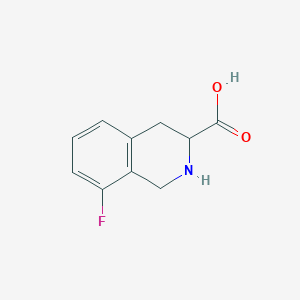
![1-[4-Methoxy-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13193212.png)
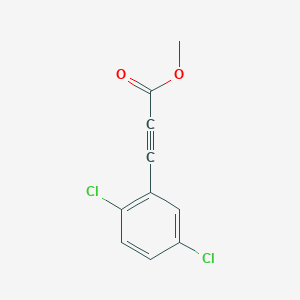
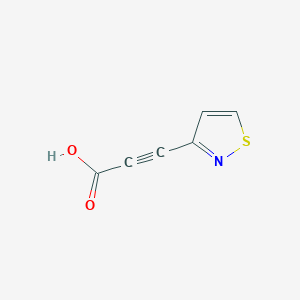
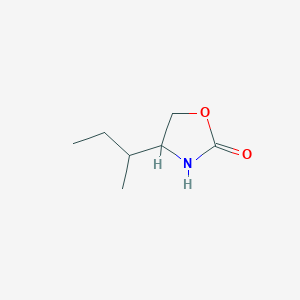
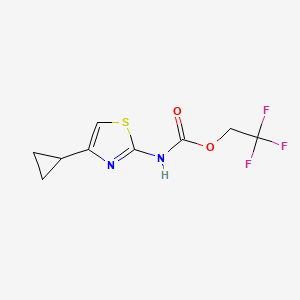
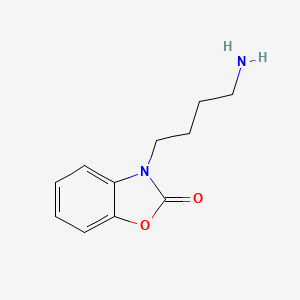
![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B13193244.png)


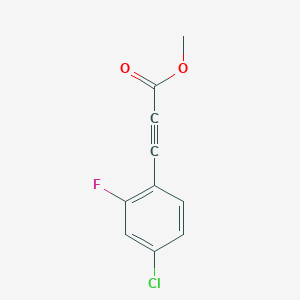
![1-[2-Amino-1-(3-bromophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13193258.png)
